tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
Description
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H19N3/c1-5-13-9(6-7-12-13)8-11-10(2,3)4/h6-7,11H,5,8H2,1-4H3 |
InChI Key |
FBIFQVUMHSDBJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Condensation of Hydrazines with β-Ketonitriles
One of the most versatile routes for synthesizing 5-aminopyrazoles, which are precursors to the target compound, involves the condensation of hydrazines with β-ketonitriles. This method is well-documented and allows for structural modifications at the 1-ethyl and 5-position substituents.
Hydrazine derivative + β-ketonitrile → 5-Aminopyrazole
- The process typically involves refluxing hydrazines with β-ketonitriles in ethanol or acetic acid.
- The reaction conditions are optimized at elevated temperatures (~100-150°C).
- The resulting pyrazoles can be further functionalized at the 1-position with tert-butyl groups via alkylation.
Alkylation of Pyrazole Derivatives
The introduction of the tert-butyl group at the 1-position can be achieved through nucleophilic substitution reactions using tert-butyl halides or tert-butyl alcohol derivatives under basic conditions.
- Use of potassium carbonate or sodium hydride as base.
- Solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reaction temperature typically ranges from room temperature to 80°C.
Pyrazole with free NH + tert-butyl halide (e.g., tert-butyl bromide) → tert-Butylpyrazole
Formation of the Methylene Linkage
The methyl linkage at the 5-position, connecting the pyrazole to the amine group, can be introduced via Mannich-type reactions or through alkylation with formaldehyde derivatives.
- Reacting the pyrazole with formaldehyde and ammonia or primary amines under acidic or basic catalysis to form the methylaminomethyl substituent.
Specific Synthesis Pathways for the Target Compound
Route via Pyrazole Nucleophilic Substitution
Step 1: Synthesize 1-ethyl-1H-pyrazole-5-carboxaldehyde via condensation of ethyl hydrazine derivatives with appropriate diketones or aldehydes.
Step 2: Alkylate the 5-position with formaldehyde to generate the methyl linkage.
Step 3: N-alkylate the pyrazole with tert-butyl halide to introduce the tert-butyl group at the nitrogen.
Step 4: Reduce or modify the aldehyde to obtain the methylamine functionality, yielding tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine .
Route via Reductive Amination
Step 1: Prepare 1-ethyl-1H-pyrazol-5-carboxaldehyde.
Step 2: React with tert-butylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a catalyst to form the methylamine linkage.
Step 3: Purify the product through chromatography.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazine condensation | Hydrazines + β-ketonitriles | Ethanol, acetic acid | 100-150°C, reflux | Versatile, broad scope | Requires purification of intermediates |
| Alkylation with tert-butyl halide | Pyrazole derivatives | tert-Butyl bromide/iodide | DMSO or DMF, 60-80°C | Direct introduction of tert-butyl | Possible over-alkylation |
| Mannich-type reaction | Pyrazole + formaldehyde + amine | Formaldehyde, base | Room temp to 80°C | Mild conditions | Selectivity issues |
| Reductive amination | Pyrazole aldehyde + tert-butylamine | NaBH3CN, catalytic hydrogenation | Mild to moderate | High selectivity | Requires pre-formed aldehyde |
Critical Analysis and Research Insights
- Versatility & Scope: The condensation of hydrazines with β-ketonitriles remains the most adaptable method, allowing for diverse substitutions at the 5-position, including methyl and ethyl groups, which are precursors to the target compound.
- Functional Group Compatibility: Alkylation methods are sensitive to steric hindrance, especially with bulky tert-butyl groups, necessitating optimized reaction conditions.
- Recent Advances: Novel synthetic strategies involve the use of microwave-assisted reactions to accelerate formation and improve yields, as well as catalytic systems for selective N-alkylation.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and aryl halides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target molecules. This interaction can modulate various biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Structural Features:
- Pyrazole ring : A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
- 1-Ethyl substituent : Provides steric hindrance and modulates the electronic environment of the pyrazole.
- tert-Butyl group : Enhances lipophilicity and stability, influencing solubility and pharmacokinetic properties.
- Methylene linker : Connects the amine to the pyrazole, allowing rotational flexibility.
Physicochemical Properties:
- Molecular formula : Estimated as C₁₁H₂₁N₃ (based on substituent analysis).
- Molecular weight : ~195.3 g/mol.
- Lipophilicity : High due to the tert-butyl group, suggesting moderate water solubility and enhanced membrane permeability.
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine, focusing on substituent variations, synthesis, and applications.
Table 1: Structural and Functional Comparison of Pyrazole-Based Amines
| Compound Name | Substituents | Molecular Weight (g/mol) | Synthesis Method | Key Applications | References |
|---|---|---|---|---|---|
| This compound | 1-Ethyl (pyrazole), tert-butyl (amine) | ~195.3 | Reductive amination (hypothetical) | Pharmaceutical intermediates | N/A |
| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 1-Methyl (pyrazole), 4-methoxybenzyl (amine) | 273.36 | Solvent-free condensation/reductive amination | Drug discovery (heterocyclic scaffolds) | |
| 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | 1-tert-Butyl (pyrazole), 3-methyl (pyrazole) | 153.23 | Trifluoroacetic acid-mediated cyclization | Ligand synthesis, catalysis | |
| 3-(tert-Butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine | 2-Nitrophenyl (pyrazole), tert-butyl (pyrazole) | 260.29 | Single-pot imine formation | Anticancer research (structural studies) | |
| 3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine | 2,4-Dichlorophenyl (pyrazole), tert-butyl (pyrazole) | 284.18 | Nucleophilic aromatic substitution | Agrochemicals (pesticide intermediates) | |
| (1-ethyl-1H-pyrazol-5-yl)methylamine | 1-Ethyl (pyrazole), 3-isopropoxypropyl (amine) | 261.79 | Alkylation/amination | Material science (surfactants) |
Structural Variations and Electronic Effects
Alkyl vs. Aryl Substituents :
- Compounds with alkyl groups (e.g., methyl, ethyl) exhibit enhanced solubility in organic solvents compared to aryl-substituted analogs (e.g., 2-nitrophenyl, 2,4-dichlorophenyl) .
- Aryl groups introduce π-π stacking interactions, which are critical in biological target binding (e.g., kinase inhibitors in ) .
Spectroscopic and Crystallographic Insights
- X-ray Diffraction :
- NMR and Mass Spectrometry :
- ¹H/¹³C NMR data () consistently show pyrazole proton resonances at δ 5.5–6.5 ppm and tert-butyl signals at δ 1.2–1.4 ppm .
Biological Activity
Introduction
tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and case studies that highlight its pharmacological profiles.
Chemical Structure and Synthesis
The compound features a tert-butyl group linked to a pyrazole ring, known for its diverse biological activities. The synthesis of this compound typically involves:
- Reagents : Common reagents include various electrophiles and catalysts.
- Methods : Synthetic routes often employ solvent-free conditions or one-pot reactions to enhance yield and purity.
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| 1 | Combine tert-butyl amine with ethyl pyrazole under controlled conditions. |
| 2 | Use palladium catalysts for reduction reactions. |
| 3 | Purify the product using chromatography techniques. |
Anticancer Properties
Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant anticancer activity. For example, compounds containing the pyrazole structure have been shown to inhibit cell proliferation in various cancer types:
- Breast Cancer : The compound demonstrated cytotoxic effects on MDA-MB-231 cells, enhancing caspase-3 activity, which is crucial for apoptosis induction .
- Lung Cancer : In vitro tests indicated effective inhibition of A549 cell growth with an IC50 value of approximately 26 µM .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest it may inhibit specific enzymes involved in inflammatory pathways, contributing to its therapeutic potential against conditions like arthritis and other inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzymes : Inhibition of microtubule assembly has been noted, indicating potential use as a microtubule-destabilizing agent.
- Receptors : The compound's structure allows it to bind effectively to receptors involved in signaling pathways related to inflammation and cancer progression .
Case Study 1: Antitumor Activity in Breast Cancer
A study evaluated the effects of this compound on breast cancer cells (MDA-MB-231). The results showed:
- Caspase Activation : Increased caspase activity was observed at concentrations of 10 µM.
- Morphological Changes : Significant morphological alterations in treated cells were noted, indicative of apoptosis.
Case Study 2: Inhibition of Lung Cancer Growth
Another investigation focused on the compound's impact on A549 lung cancer cells:
Q & A
Q. What are the established synthetic pathways for tert-Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine, and what key parameters influence yield and purity?
Synthesis typically involves alkylation of pyrazole precursors (e.g., 1-ethyl-1H-pyrazole) followed by coupling with tert-butylamine derivatives. Key parameters include solvent polarity (DMF enhances nucleophilicity), catalyst choice (e.g., palladium for cross-couplings), and temperature control (60–80°C minimizes side reactions). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm successful synthesis?
- 1H/13C NMR : Tert-butyl protons appear as a singlet at δ 1.2–1.4 ppm; methylene bridges (N-CH2) resonate at δ 3.8–4.2 ppm.
- IR : N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
- Mass spectrometry : Molecular ion peak [M+H]+ at m/z 223.3.
- X-ray crystallography (SHELX) : Resolves stereochemistry and confirms bond angles .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme inhibition : Kinase activity assays (e.g., ADP-Glo™).
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against E. coli or S. aureus.
- Cytotoxicity : MTT assay using HeLa or HEK293 cell lines. Include positive controls (e.g., doxorubicin) for validation .
Q. How is the purity of the compound assessed, and what impurities are commonly observed?
- HPLC/MS : Detects unreacted precursors (e.g., tert-butylamine) or dealkylated byproducts.
- Recrystallization : Ethanol/water (7:3) removes polar impurities.
- NMR integration : Quantifies residual solvents (e.g., DMSO-d6) .
Q. What are the recommended storage conditions to maintain stability?
Store under inert atmosphere (N2 or Ar) at -20°C in amber vials. Use desiccants (silica gel) to prevent hydrolysis. Monitor stability via periodic HPLC .
Advanced Questions
Q. How can researchers address low yields in the final coupling step during synthesis?
- Optimize stoichiometry (1:1.2 molar ratio of pyrazole to tert-butylamine).
- Employ coupling agents (EDCI/HOBt) or microwave-assisted synthesis (100°C, 30 min).
- Purify via preparative HPLC with acetonitrile/water (0.1% TFA) .
Q. What strategies resolve contradictory biological activity data across assays?
- Validate assay conditions: Adjust pH (7.4), temperature (37°C), and incubation time (24–48 h).
- Use orthogonal methods: Compare enzyme inhibition (IC50) with cellular viability (MTT).
- Analyze metabolites via LC-MS to identify degradation pathways .
Q. How does the tert-butyl group influence pharmacokinetics compared to other alkyl substituents?
- Lipophilicity : tert-butyl increases logP (2.1 vs. 1.5 for methyl), enhancing membrane permeability.
- Solubility : Reduced aqueous solubility (0.5 mg/mL in PBS) compared to hydrophilic analogs.
- Metabolic stability : tert-butyl resists oxidative metabolism better than isopropyl .
Q. How can computational methods predict binding affinity to target enzymes?
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 3ERT for kinases).
- MD simulations (AMBER) : Assess binding stability over 100 ns trajectories.
- QSAR models : Correlate substituent electronegativity with IC50 values .
Q. What experimental approaches elucidate the role of the ethyl group in receptor interactions?
Q. How are enantiomeric purity challenges addressed for chiral derivatives?
- Chiral catalysts : Use (R)-BINAP in asymmetric syntheses.
- Chiral HPLC : Separate enantiomers with a Chiralpak AD-H column (hexane/iPrOH).
- X-ray : Confirm absolute configuration of resolved enantiomers .
Comparative Data and Structural Analysis
Q. How do substitution patterns on the pyrazole ring influence biological activity?
| Substituent | Biological Activity (IC50) | Key Feature |
|---|---|---|
| 4-Fluorophenyl | 12 nM (Kinase inhibition) | Enhanced electron-withdrawing |
| 1,3-Dimethyl | 45 nM (Antimicrobial) | Increased steric bulk |
| 5-Fluoro-3-methyl | 8 nM (Anti-inflammatory) | Improved metabolic stability |
| Structural analogs with fluorophenyl or dimethyl groups show enhanced potency due to electronic and steric effects . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
